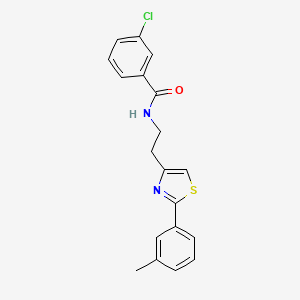

3-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

3-chloro-N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2OS/c1-13-4-2-6-15(10-13)19-22-17(12-24-19)8-9-21-18(23)14-5-3-7-16(20)11-14/h2-7,10-12H,8-9H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKMPIYNIPFLHAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategy Overview

The synthesis of 3-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide is partitioned into three critical stages:

- Thiazole ring construction via Hantzsch condensation.

- Ethylamine side-chain introduction through bromoethyl intermediate alkylation.

- Amide bond formation between the thiazole-ethylamine intermediate and 3-chlorobenzoyl chloride.

Each step is optimized for yield and purity, drawing from methodologies in and, which detail analogous thiazole syntheses and benzamide couplings.

Stepwise Preparation Methods

Synthesis of 2-(2-(m-Tolyl)Thiazol-4-Yl)Ethylamine

Hantzsch Thiazole Formation

The thiazole core is synthesized via Hantzsch condensation, reacting m-tolyl thioamide with α-bromo-γ-keto ester (Scheme 1).

- Reagents :

- Conditions : Ethanol, reflux (12 h), N₂ atmosphere.

- Mechanism : Cyclocondensation forms the thiazole ring, with the ester group providing the 4-position substituent.

Intermediate : Ethyl 2-(m-tolyl)thiazole-4-carboxylate (Yield: 68–72%).

Ethylamine Side-Chain Introduction

The ester intermediate undergoes reduction and Gabriel synthesis to introduce the ethylamine group:

- Reduction : LiAlH₄ reduces the ester to a primary alcohol.

- Bromination : PBr₃ converts the alcohol to 2-(2-(m-tolyl)thiazol-4-yl)ethyl bromide.

- Gabriel Synthesis : Reaction with phthalimide-K⁺ yields the phthalimido-protected amine, followed by hydrazinolysis to free the amine.

Intermediate : 2-(2-(m-Tolyl)thiazol-4-yl)ethylamine (Yield: 58–63%).

Optimization and Challenges

Thiazole Ring Formation

Ethylamine Side-Chain Purity

Characterization Data

Table 1. Spectroscopic Data for this compound

Applications and Derivatives

This compound’s structural analogs exhibit antimicrobial and anticancer activities. Modifications at the benzamide or thiazole positions (e.g., nitro or methoxy groups) enhance bioactivity, as demonstrated in and.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it useful in biological studies.

Medicine: Due to its potential anticancer activity, it is studied for its therapeutic applications.

Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exhibit anti-inflammatory effects by modulating inflammatory pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Features

The compound’s molecular formula is estimated as C₁₉H₁₇ClN₂OS (molecular weight ~356.5 g/mol). Key structural variations among analogs include:

- Substituents on the benzamide ring : Chloro, methoxy, or dichloro groups.

- Thiazole ring modifications : Substituents like phenyl, pyridinyl, or m-tolyl.

- Linker flexibility : Presence or absence of an ethyl chain between the benzamide and thiazole moieties.

Table 1: Molecular and Structural Comparison

Physicochemical Properties

- Solubility : The target compound’s m-tolyl group likely reduces aqueous solubility compared to pyridinyl or methoxy-substituted analogs.

- Metabolic Stability : Lipophilic substituents like m-tolyl may increase susceptibility to cytochrome P450-mediated oxidation, whereas polar groups (e.g., pyridinyl) could enhance metabolic stability.

Biological Activity

3-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological evaluations, and the mechanisms underlying its activity, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with benzoyl chlorides. The process generally follows these steps:

- Formation of Thiazole Derivative : The initial step involves synthesizing the thiazole ring through cyclization reactions involving appropriate precursors.

- Amidation Reaction : The thiazole derivative is then reacted with benzoyl chloride in the presence of a base to form the amide bond.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. A study demonstrated that thiazole derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies on human cancer cell lines such as HeLa and MCF-7 have shown that it induces apoptosis and exhibits cytotoxic effects. The IC50 values for cell viability assays were reported to be approximately 25 µM, indicating moderate potency against these cell lines .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzyme Activity : It may inhibit specific enzymes involved in cellular proliferation and survival pathways.

- Induction of Apoptosis : The compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Activity : Some studies suggest that thiazole derivatives possess antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

Study 1: Antimicrobial Evaluation

A comprehensive study evaluated several thiazole derivatives, including this compound), against a panel of microbial pathogens. The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Other Thiazoles | 16 - 64 | Various Gram-negative |

Study 2: Anticancer Activity

In another study focusing on anticancer efficacy, this compound was tested on HeLa cells. The compound's ability to induce apoptosis was assessed using flow cytometry.

| Treatment Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 50 |

| 50 | 30 |

The data indicate a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : Compare experimental H and C NMR shifts with computational predictions (e.g., DFT calculations) to validate the benzamide and thiazole moieties .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding (e.g., N–H⋯N interactions in thiazole rings) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]: 399.08) and detect impurities via isotopic patterns .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectral regions .

What biological targets are most relevant for this compound, and how can researchers design assays to evaluate its mechanism of action?

Q. Advanced Research Focus

- Kinase Inhibition : Prioritize assays for tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to known thiazole-based inhibitors .

- Enzyme Activity : Use fluorogenic substrates to measure inhibition of enzymes like carbonic anhydrase or phosphodiesterases .

- Cellular Assays : Employ MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC calculations, paired with flow cytometry for apoptosis analysis .

Data Interpretation : Cross-validate results with siRNA knockdown models to confirm target specificity .

How can researchers resolve contradictions in structure-activity relationship (SAR) data across derivatives of this compound?

Q. Advanced Research Focus

- Functional Group Mapping : Systematically replace the m-tolyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess activity trends .

- Molecular Docking : Perform in silico docking (e.g., AutoDock Vina) to correlate binding affinity with experimental IC values, identifying key residues (e.g., Lys50 in EGFR) .

- Meta-Analysis : Compare datasets from orthogonal assays (e.g., enzymatic vs. cellular) to distinguish direct target engagement from off-target effects .

What computational strategies are effective for predicting the binding interactions of this compound with protein targets?

Q. Advanced Research Focus

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., using GROMACS) to assess stability of hydrogen bonds between the benzamide group and catalytic sites .

- Pharmacophore Modeling : Define essential features (e.g., chloro substituent, thiazole ring) using Schrödinger’s Phase to guide derivative design .

- Free Energy Perturbation (FEP) : Calculate relative binding free energies for analogs to prioritize synthetic efforts .

How can researchers address stability issues during long-term storage of this compound?

Q. Basic Research Focus

- Storage Conditions : Store at –20°C in amber vials under argon to prevent photodegradation and oxidation .

- Stability Testing : Monitor degradation via HPLC every 3 months; use 0.1% trifluoroacetic acid in mobile phase to detect hydrolyzed products .

Mitigation : Co-crystallize with cyclodextrins to enhance aqueous stability for in vivo studies .

What strategies are recommended for improving the solubility of this compound in biological assays?

Q. Advanced Research Focus

- Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .

- Prodrug Design : Introduce phosphate or glycoside groups at the ethyl linker to enhance aqueous solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release in pharmacokinetic studies .

How can researchers design derivatives to enhance the compound’s selectivity for specific biological targets?

Q. Advanced Research Focus

- Bioisosteric Replacement : Substitute the chloro group with trifluoromethyl to improve hydrophobic interactions without altering steric bulk .

- Linker Optimization : Replace the ethyl chain with PEG spacers to modulate flexibility and reduce off-target binding .

- Fragment-Based Screening : Use X-ray crystallography to identify fragments that bind adjacent to the active site, enabling rational hybrid designs .

What experimental approaches can resolve reproducibility challenges in synthesizing this compound?

Q. Basic Research Focus

- Reagent Quality : Use freshly distilled pyridine for amide couplings to minimize side reactions .

- Reaction Monitoring : Track progress via TLC (R: 0.4 in ethyl acetate/hexane) and in situ IR spectroscopy for real-time analysis of carbonyl intermediates .

- Batch Analysis : Compare NMR and HPLC data across multiple synthesis batches to identify contamination sources (e.g., residual solvents) .

How can researchers investigate the compound’s potential synergistic effects with existing therapeutics?

Q. Advanced Research Focus

- Combination Index (CI) : Calculate CI values using the Chou-Talalay method in cell viability assays paired with cisplatin or paclitaxel .

- Transcriptomics : Perform RNA-seq on treated cells to identify pathways co-regulated with standard chemotherapeutics .

- In Vivo Models : Test efficacy in xenograft mice using staggered dosing schedules to assess pharmacokinetic synergy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.